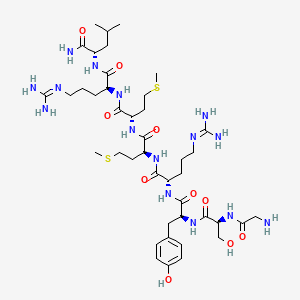
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 is a synthetic peptide composed of the amino acids glycine, serine, tyrosine, arginine, methionine, and leucine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical groups.
Wissenschaftliche Forschungsanwendungen
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity, anti-inflammatory properties, and cancer treatment.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2 depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-OH: Similar structure but with a free carboxyl group at the C-terminus.
H-Gly-Ser-Tyr-Arg-Met-Met-Arg-Leu-NH2: Variants with different amino acid sequences or chemical modifications.
Uniqueness
This compound: is unique due to its specific amino acid sequence and the presence of an amide group at the C-terminus. This modification can influence its stability, solubility, and biological activity compared to similar peptides.
Eigenschaften
CAS-Nummer |
137362-30-2 |
|---|---|
Molekularformel |
C42H73N15O10S2 |
Molekulargewicht |
1012.261 |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C42H73N15O10S2/c1-23(2)19-30(34(44)61)56-36(63)27(8-6-16-50-42(47)48)52-37(64)28(13-17-68-3)55-38(65)29(14-18-69-4)54-35(62)26(7-5-15-49-41(45)46)53-39(66)31(20-24-9-11-25(59)12-10-24)57-40(67)32(22-58)51-33(60)21-43/h9-12,23,26-32,58-59H,5-8,13-22,43H2,1-4H3,(H2,44,61)(H,51,60)(H,52,64)(H,53,66)(H,54,62)(H,55,65)(H,56,63)(H,57,67)(H4,45,46,49)(H4,47,48,50)/t26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
OHOIEOXQKKDANY-YYGRSCHNSA-N |
SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CCSC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















